9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one , with CAS number 539845-29-9 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H28N4O5, with a molecular weight of 476.5 g/mol . The structural features include a triazole ring fused to a quinazolinone moiety, which is crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its anticancer properties and mechanisms of action. Notably:
- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it was found to be effective against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colorectal cancer) cells with IC50 values ranging from 30 nM to 240 nM depending on the specific derivative and cell line tested .
- Mechanism of Action : The primary mechanism involves the inhibition of tubulin polymerization. The compound disrupts microtubule dynamics by binding to tubulin and inhibiting its assembly into microtubules. This leads to cell cycle arrest in the G2/M phase and induces apoptosis through the intrinsic pathway .
Anticancer Studies
A study conducted by researchers investigating various derivatives of triazolopyrimidines highlighted that the compound demonstrated superior activity compared to traditional chemotherapeutics like CA-4 (Combretastatin A-4). The IC50 for tubulin polymerization inhibition was reported at 0.45 µM , showcasing its potency as an antitumor agent .
Case Studies
- In Vitro Studies : In vitro experiments revealed that treatment with this compound resulted in mitochondrial depolarization and activation of caspase-9, indicating apoptosis induction. The expression levels of anti-apoptotic proteins like Bcl-2 were also reduced upon treatment .
- In Vivo Models : In vivo studies using zebrafish models showed promising results in terms of tumor growth inhibition and overall survival rates when treated with this compound. The presence of specific functional groups was noted to enhance its biological activity significantly .
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
Cell Line | IC50 (nM) | Mechanism |
---|---|---|
HeLa | 30 | Tubulin polymerization inhibition |
A549 | 160 | Apoptosis induction |
HT-29 | 240 | Cell cycle arrest |
Table 2: Comparison with Other Compounds
Compound Name | IC50 (nM) | Mechanism |
---|---|---|
CA-4 | 750 | Tubulin polymerization inhibition |
Compound X | 60 | Apoptosis induction |
Compound Y | 100 | Cell cycle arrest |
特性
IUPAC Name |
9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-5-35-17-11-9-15(10-12-17)23-22-18(7-6-8-19(22)31)27-26-28-25(29-30(23)26)16-13-20(32-2)24(34-4)21(14-16)33-3/h9-14,23H,5-8H2,1-4H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHNPCMQDLAIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。